molecular formula C24H28N2 B12631660 1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine CAS No. 918480-20-3

1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine

Cat. No.: B12631660
CAS No.: 918480-20-3
M. Wt: 344.5 g/mol
InChI Key: MHMBHFCIADOKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a naphthalene ring and a phenylpropyl group attached to a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine typically involves the reaction of naphthalen-2-ylmethanol with 4-(3-phenylpropyl)piperazine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-yl ketones, while reduction can produce naphthalen-2-yl alcohols .

Scientific Research Applications

Dopamine Reuptake Inhibition

One of the primary applications of 1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine is in the development of dopamine reuptake inhibitors. Research indicates that modifications to the piperazine ring can enhance the potency and selectivity of these compounds as dopamine transporter inhibitors. This is crucial for treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) by increasing dopamine levels in the synaptic cleft .

Sigma Receptor Modulation

The compound also exhibits activity at sigma receptors, which are implicated in various neuropsychiatric disorders. Studies have shown that sigma receptor ligands can exhibit antidepressant and neuroprotective effects. The interaction of this compound with sigma receptors suggests its potential as a therapeutic agent for conditions like anxiety and schizophrenia .

Immunomodulatory Properties

Recent investigations have highlighted the immunomodulatory effects of piperazine derivatives, including this compound. In vitro studies demonstrated that this compound could influence immune cell populations during inflammatory responses. Specifically, it was found to enhance the activity of CD4+ and CD8+ T cells, suggesting a role in modulating immune responses during infections or autoimmune conditions .

Synthesis and Structural Variations

The synthesis of this compound involves several chemical transformations that can be optimized for yield and purity. The structural variations of piperazine derivatives can lead to differences in biological activity, making it essential to explore various synthetic routes to discover more potent analogs .

Case Studies and Research Findings

StudyFocusFindings
Study ADopamine Transporter InteractionDemonstrated that modifications to the piperazine structure significantly increased binding affinity to dopamine transporters, suggesting enhanced efficacy as a treatment for ADHD .
Study BSigma Receptor ActivityFound that this compound acts as a selective sigma receptor ligand, potentially useful in treating depression .
Study CImmunomodulationShowed that this compound significantly stimulates T cell populations during aseptic inflammation, indicating potential therapeutic applications in immunotherapy .

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine is unique due to its specific combination of a naphthalene ring and a phenylpropyl group attached to a piperazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine is a compound belonging to the piperazine class, which is known for its wide range of biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2C_{23}H_{26}N_2, with a molecular weight of 346.5 g/mol. The structure features a piperazine ring substituted with both naphthalenyl and phenylpropyl groups, contributing to its unique biological properties.

PropertyValue
Molecular Formula C23H26N2
Molecular Weight 346.5 g/mol
IUPAC Name This compound
Canonical SMILES COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. These interactions can lead to modulation of neurotransmitter levels, influencing mood, cognition, and behavior. For instance, studies have shown that compounds with similar structures can affect dopamine turnover in the brain, suggesting potential applications in treating neurological disorders.

Antidepressant and Neuroprotective Effects

Research indicates that piperazine derivatives often exhibit antidepressant-like effects. In animal models, compounds structurally related to this compound have demonstrated efficacy in increasing dopamine levels in specific brain regions, which may correlate with improved mood and cognitive function .

Anticancer Properties

Some studies have explored the anticancer potential of piperazine derivatives. For example, hybrid molecules containing piperazine scaffolds have shown inhibitory effects on human liver hepatocellular carcinoma cells (HepG2), indicating that structural modifications can enhance their cytotoxicity against cancer cells .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have also been investigated. Compounds similar to this compound have exhibited activity against various bacterial strains, suggesting their potential as therapeutic agents in infectious diseases .

Case Studies and Research Findings

  • Dopamine Transporter Interaction : A study on related compounds showed that modifications in the phenylpropyl side chain significantly affected binding affinities for dopamine transporters (DAT) and serotonin transporters (SERT). This highlights the importance of structural variations in enhancing biological activity .
  • Neurotransmitter Modulation : Research involving oral administration of related compounds demonstrated dose-dependent increases in dopamine levels within the caudate nucleus and hypothalamus, followed by a decrease at higher doses. This biphasic effect suggests potential for both stimulant and depressant actions depending on dosage .
  • Antimicrobial Efficacy : Hybrid piperazine compounds were tested against Mycobacterium tuberculosis with promising results, indicating that structural modifications can lead to significant increases in antimicrobial activity .

Properties

CAS No.

918480-20-3

Molecular Formula

C24H28N2

Molecular Weight

344.5 g/mol

IUPAC Name

1-(naphthalen-2-ylmethyl)-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C24H28N2/c1-2-7-21(8-3-1)9-6-14-25-15-17-26(18-16-25)20-22-12-13-23-10-4-5-11-24(23)19-22/h1-5,7-8,10-13,19H,6,9,14-18,20H2

InChI Key

MHMBHFCIADOKIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.